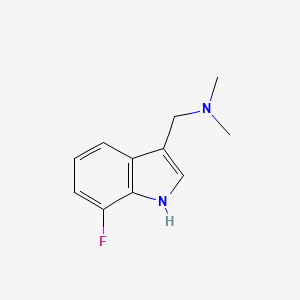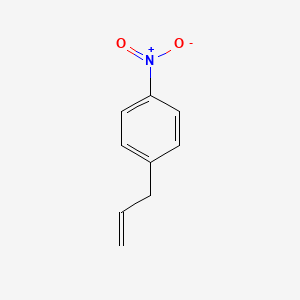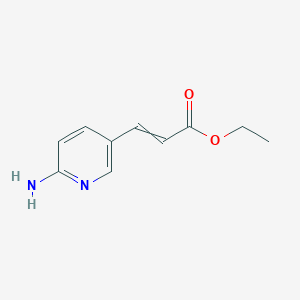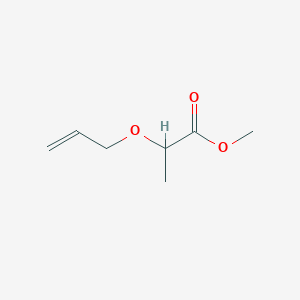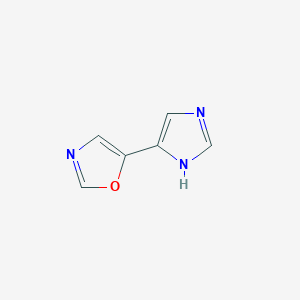
buta-1,3-dien-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
buta-1,3-dien-2-ylbenzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol It is a derivative of benzene with a methylene and propenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: buta-1,3-dien-2-ylbenzene can be synthesized through various methods, including the reaction of phenylacetylene with formaldehyde in the presence of a base. Another method involves the reaction of styrene with acetylene under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: buta-1,3-dien-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
buta-1,3-dien-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of buta-1,3-dien-2-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can further react to form stable products. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .
Comparaison Avec Des Composés Similaires
- 1,3-Butadiene, 2-phenyl-
- Phenoprene
- 2-Phenylbutadiene
- 2-Phenyl-1,3-butadiene
Comparison: buta-1,3-dien-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For example, its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry .
Propriétés
Numéro CAS |
2288-18-8 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
buta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clé InChI |
IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)C1=CC=CC=C1 |
Numéros CAS associés |
26711-10-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


